molecular formula C11H7F3S B12845988 3-[3-(Trifluoromethyl)phenyl]thiophene CAS No. 886503-60-2

3-[3-(Trifluoromethyl)phenyl]thiophene

Cat. No.: B12845988
CAS No.: 886503-60-2
M. Wt: 228.24 g/mol
InChI Key: WZCAVDBDBUCKQN-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]thiophene is an organic compound that features a thiophene ring substituted with a trifluoromethylphenyl group. This compound is of interest due to its unique chemical properties, which include high thermal stability and significant electron-withdrawing effects from the trifluoromethyl group. These characteristics make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)phenyl]thiophene typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene and 3-(trifluoromethyl)benzene.

    Halogenation: Thiophene is first halogenated, usually with bromine, to form 3-bromothiophene.

    Suzuki Coupling: The 3-bromothiophene undergoes a Suzuki coupling reaction with 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Halogenation: Large-scale halogenation of thiophene.

    Catalytic Coupling: Using industrial-grade palladium catalysts and optimized reaction conditions to ensure high yield and purity.

    Purification: The product is purified through distillation or recrystallization to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)phenyl]thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced, although this is less common due to the stability of the trifluoromethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation can be employed, though it requires specific conditions to avoid reducing the trifluoromethyl group.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

3-[3-(Trifluoromethyl)phenyl]thiophene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique electronic properties.

    Biology: Investigated for its potential as a bioactive compound, including its interactions with biological macromolecules.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of high-performance polymers and materials with high refractive indices.

Mechanism of Action

The mechanism by which 3-[3-(Trifluoromethyl)phenyl]thiophene exerts its effects is largely dependent on its electron-withdrawing trifluoromethyl group. This group significantly alters the electronic distribution within the molecule, making it more reactive towards electrophiles and less reactive towards nucleophiles. The thiophene ring can participate in π-π interactions and other non-covalent interactions, influencing its behavior in various chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)thiophene: Lacks the phenyl group, making it less sterically hindered and more reactive.

    3-Phenylthiophene: Does not have the electron-withdrawing trifluoromethyl group, resulting in different electronic properties.

    3-(Trifluoromethyl)phenylbenzene: Similar electronic effects but lacks the thiophene ring, affecting its reactivity and applications.

Uniqueness

3-[3-(Trifluoromethyl)phenyl]thiophene is unique due to the combination of the electron-withdrawing trifluoromethyl group and the aromatic thiophene ring. This combination imparts distinct electronic properties, making it valuable in applications requiring high thermal stability and specific electronic characteristics .

Properties

CAS No.

886503-60-2

Molecular Formula

C11H7F3S

Molecular Weight

228.24 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]thiophene

InChI

InChI=1S/C11H7F3S/c12-11(13,14)10-3-1-2-8(6-10)9-4-5-15-7-9/h1-7H

InChI Key

WZCAVDBDBUCKQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC=C2

Origin of Product

United States

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